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Compound of Interest

Compound Name: 2-lodo-1,3,4-oxadiazole

Cat. No.: B15336432

2-lodo-1,3,4-oxadiazole: A Technical Guide for
Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-lodo-1,3,4-oxadiazole, a
halogenated heterocyclic compound of interest in medicinal chemistry and drug development.
Due to its structural features, this molecule holds potential as a versatile building block for the
synthesis of more complex derivatives with diverse biological activities. This document outlines
its chemical properties, plausible synthetic routes, expected reactivity, and potential
applications based on the known characteristics of the 1,3,4-oxadiazole scaffold.

Chemical Identity and Properties

2-lodo-1,3,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and
two nitrogen atoms, with an iodine atom substituted at the 2-position.

Table 1: Chemical and Physical Properties of 2-lodo-1,3,4-oxadiazole
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Property Value Source

CAS Number 2384542-06-5 Internal Search
Molecular Formula C2HIN20 Internal Search
Molecular Weight 195.95 g/mol Internal Search

While specific experimental data for 2-lodo-1,3,4-oxadiazole is limited in publicly available
literature, its properties can be inferred from related 1,3,4-oxadiazole derivatives. The presence
of the electron-withdrawing oxadiazole ring and the bulky, polarizable iodine atom are expected
to influence its solubility, reactivity, and biological interactions.

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of 2-lodo-1,3,4-oxadiazole is not
readily available. However, based on established methods for the synthesis of 1,3,4-oxadiazole
derivatives, a plausible synthetic route can be proposed. One common and effective method
involves the oxidative cyclization of a suitable precursor, such as an acylhydrazone or a
thiosemicarbazide, often utilizing iodine as a reagent.

Proposed Synthetic Pathway: lodine-Mediated Oxidative Cyclization

A likely synthetic approach involves the reaction of formylhydrazine with an iodinating agent,
followed by cyclization. Alternatively, a precursor such as 2-amino-1,3,4-oxadiazole could
undergo a Sandmeyer-type reaction to introduce the iodo group. A general iodine-mediated
oxidative cyclization protocol for 2-amino-substituted 1,3,4-oxadiazoles has been described,
which could be adapted.[1]

General Experimental Protocol for lodine-Mediated Synthesis of 2-Amino-1,3,4-oxadiazoles
(Adaptable for 2-lodo-1,3,4-oxadiazole)[1]

This protocol serves as a general guideline and would require optimization for the specific
synthesis of 2-lodo-1,3,4-oxadiazole.

o Step 1: Precursor Formation: A suitable aldehyde is condensed with semicarbazide to form a
semicarbazone.
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o Step 2: Oxidative Cyclization: The semicarbazone is then treated with iodine in the presence
of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol). The iodine mediates
the oxidative C-O bond formation, leading to the 1,3,4-oxadiazole ring.

o Step 3: Work-up and Purification: The reaction mixture is typically quenched with a reducing
agent (e.g., sodium thiosulfate) to remove excess iodine. The product is then extracted with
an organic solvent, dried, and purified using techniques such as column chromatography or
recrystallization.

Reactivity and Potential Applications

The reactivity of 2-lodo-1,3,4-oxadiazole is expected to be dictated by the C-I bond, making it
a valuable substrate for cross-coupling reactions.

Suzuki Cross-Coupling Reactions

The carbon-iodine bond in 2-lodo-1,3,4-oxadiazole is a prime site for palladium-catalyzed
Suzuki cross-coupling reactions.[2][3][4][5][6] This reaction allows for the formation of a new
carbon-carbon bond by coupling the oxadiazole with a boronic acid or its ester. This versatility
enables the synthesis of a wide array of 2-aryl or 2-heteroaryl-1,3,4-oxadiazole derivatives,
which are of significant interest in medicinal chemistry due to their diverse biological activities.
[718][°I[10][1 1]

Experimental Workflow: Suzuki Cross-Coupling of 2-lodo-1,3,4-oxadiazole
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Caption: General workflow for a Suzuki cross-coupling reaction involving 2-lodo-1,3,4-
oxadiazole.

Quantitative Data (Expected Spectral
Characteristics)

While specific spectral data for 2-lodo-1,3,4-oxadiazole is not available, the expected
characteristics can be predicted based on the analysis of related 1,3,4-oxadiazole derivatives.
[12][13]

Table 2: Predicted Spectral Data for 2-lodo-1,3,4-oxadiazole
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Technique Expected Peaks/Signals

H NMR A singlet in the downfield region (o 8.0-9.0 ppm)
corresponding to the C5-H proton.
Two signals are expected for the carbon atoms
of the oxadiazole ring. The C2 carbon, bonded

13C NMR

to iodine, would appear at a lower field

compared to the C5 carbon.

Characteristic peaks for C=N stretching (around
1600-1650 cm~1), C-O-C stretching (around
1000-1250 cm™1), and C-I stretching (around
500-600 cm™1).

IR Spectroscopy

The molecular ion peak (M*) would be observed
Mass Spectrometry at m/z 196, with a characteristic isotopic pattern

due to the presence of iodine.

Biological Significance and Signaling Pathways

The 1,3,4-oxadiazole ring is a well-known pharmacophore present in numerous compounds
with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory,
anticancer, and antiviral properties.[8][9][10][11] The introduction of an iodine atom can
enhance these activities or introduce new pharmacological profiles due to its ability to form
halogen bonds and its influence on the lipophilicity of the molecule.

While no specific signaling pathways involving 2-lodo-1,3,4-oxadiazole have been elucidated,
its derivatives, obtained through reactions like Suzuki coupling, could potentially target a variety
of biological pathways. For instance, many 1,3,4-oxadiazole-containing compounds have been
shown to act as enzyme inhibitors or receptor antagonists.

Logical Relationship: From 2-lodo-1,3,4-oxadiazole to Potential Biological Targets
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Caption: The utility of 2-lodo-1,3,4-oxadiazole as a scaffold for generating diverse derivatives
for biological screening.

Conclusion

2-lodo-1,3,4-oxadiazole represents a valuable, yet underexplored, building block in synthetic
and medicinal chemistry. Its predicted reactivity, particularly in cross-coupling reactions, opens
avenues for the creation of diverse libraries of 1,3,4-oxadiazole derivatives. Further research
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into the synthesis, characterization, and biological evaluation of this compound and its analogs
is warranted to fully unlock its potential in the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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